

TKB245: An In-depth Technical Guide to its Enzymatic Inhibition Profile

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Compound of Interest

Compound Name: TKB245

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Abstract

TKB245 is a novel, orally available small molecule that has demonstrated potent inhibitory activity against the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document provides a comprehensive technical overview of the enzymatic inhibition profile of **TKB245**, including its mechanism of action, quantitative inhibitory data, and selectivity. Detailed experimental protocols for the characterization of **TKB245** and the relevant viral processing pathway are also presented.

Introduction

TKB245 is a 4-fluoro-benzothiazole-containing compound identified through the synthesis and optimization of benzothiazole-containing inhibitors of the SARS-CoV-2 main protease (Mpro). [1] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity blocks viral replication, making it a prime target for antiviral therapeutics. **TKB245** has been shown to specifically inhibit the enzymatic activity of SARS-CoV-2 Mpro and potently block the infectivity and replication of various SARS-CoV-2 strains in cellular and animal models.[1][2]

Enzymatic Inhibition Profile

The primary enzymatic target of **TKB245** is the SARS-CoV-2 main protease (Mpro). **TKB245** acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.^[1] This irreversible binding effectively inactivates the enzyme.

Quantitative Inhibition Data

The inhibitory potency of **TKB245** has been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Parameter	Value (μM)	Assay Conditions	Reference
IC50	0.007	Enzymatic assay against SARS-CoV-2 Mpro	^[1]
IC50	0.0012	Enzymatic assay against ancestral SARS-CoV-2 WK-521 Mpro	^[3]

Table 1: In Vitro Enzymatic Inhibition of **TKB245** against SARS-CoV-2 Mpro.

Cell Line	Parameter	Value (μM)	Virus Strain/Variant	Reference
VeroE6	EC50	0.03	Not specified	^[1]
Various	EC50	0.014 - 0.056	Alpha, Beta, Gamma, Delta, Kappa, Omicron	^[2]

Table 2: Cell-Based Antiviral Activity of **TKB245**.

Parameter	Value	Species	Reference
Oral Half-Life	3.82 h	Human liver-chimeric (PXB) mice	[1]
Oral Bioavailability	48%	Human liver-chimeric (PXB) mice	[1]
CC50	> 100 μ M	VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2	[3]

Table 3: Pharmacokinetic and Cytotoxicity Data for **TKB245**.

Selectivity Profile

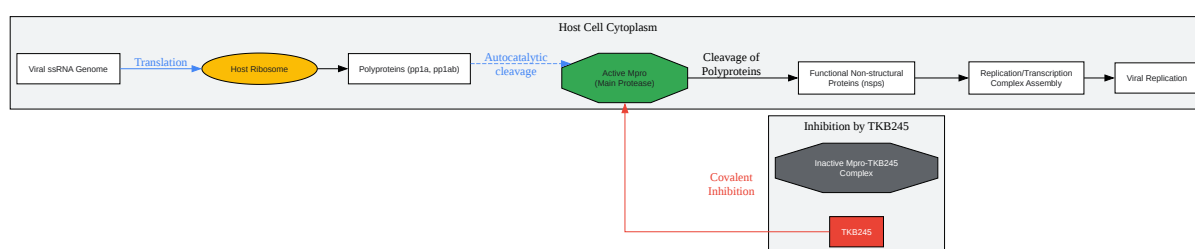
A critical aspect of a therapeutic agent's profile is its selectivity for the intended target over host proteins.

- Kinase Selectivity:** Based on available data, **TKB245** is a highly specific inhibitor of the SARS-CoV-2 Mpro. There is no current evidence to suggest that **TKB245** possesses inhibitory activity against a broad spectrum of human kinases. Its mechanism of action as a covalent cysteine protease inhibitor is distinct from that of typical kinase inhibitors, which target ATP-binding sites.
- Human Protease Selectivity:** While comprehensive screening against a full panel of human proteases is not publicly available, the high potency of **TKB245** against the viral Mpro suggests a significant degree of selectivity. The substrate recognition sites of viral proteases often differ from those of host cell proteases, providing a basis for selective inhibition. The high CC50 values in human cell lines further indicate a lack of general cytotoxicity that might arise from off-target inhibition of essential host proteases.[3]

Signaling Pathway: SARS-CoV-2 Polyprotein Processing

TKB245 inhibits a crucial step in the SARS-CoV-2 replication cycle: the processing of viral polyproteins. The viral RNA is translated into two large polyproteins, pp1a and pp1ab, which

must be cleaved by viral proteases to release functional non-structural proteins (nsps). Mpro is responsible for the majority of these cleavages. By inhibiting Mpro, **TKB245** prevents the formation of the viral replication and transcription complex, thereby halting viral propagation.



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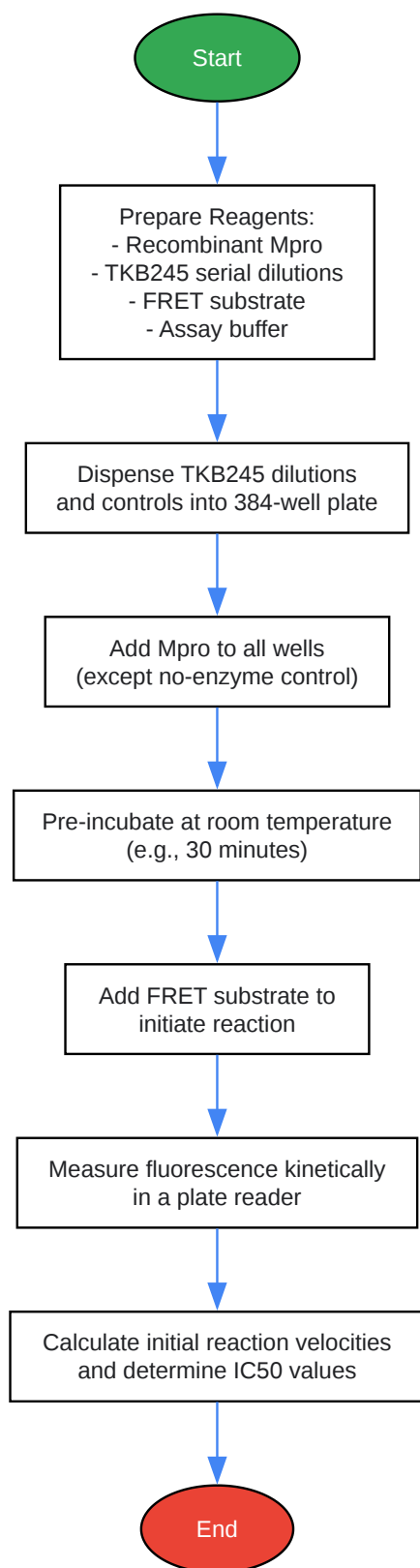
Caption: SARS-CoV-2 Polyprotein Processing and Inhibition by **TKB245**.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enzymatic inhibition profile of **TKB245**.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of **TKB245** to inhibit the proteolytic activity of recombinant SARS-CoV-2 Mpro in vitro using a Förster Resonance Energy Transfer (FRET) substrate.



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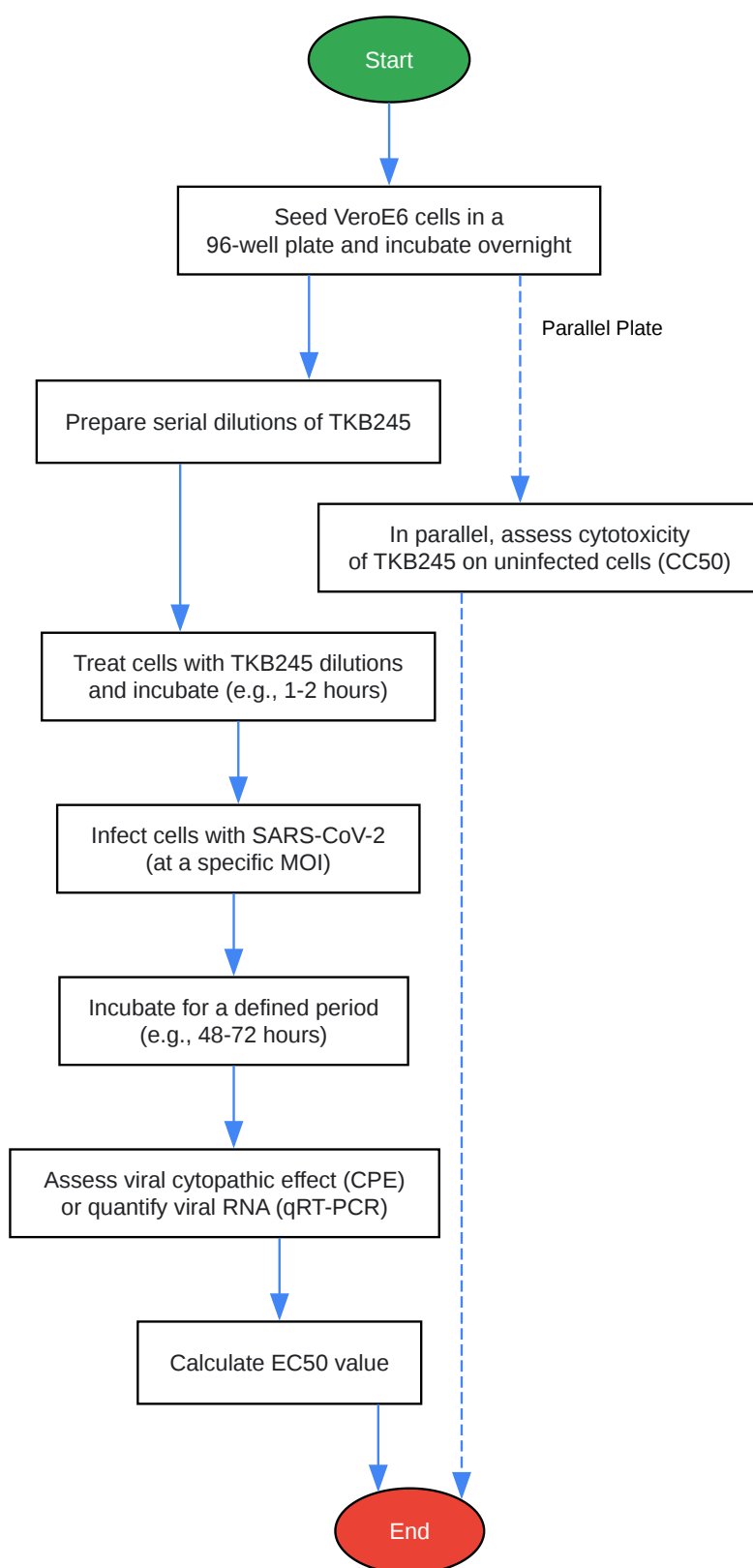
Caption: Workflow for Mpro Enzymatic Inhibition Assay.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer.
 - Prepare a serial dilution of **TKB245** in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
 - Prepare a stock solution of a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in DMSO and dilute in the assay buffer.
- Assay Procedure:
 - Dispense the serially diluted **TKB245** or vehicle control (DMSO) into the wells of a microplate.
 - Add the Mpro solution to each well and mix gently.
 - Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the Mpro fluorogenic substrate to each well.
 - Immediately begin monitoring the increase in fluorescence in a kinetic plate reader at appropriate excitation and emission wavelengths.
- Data Analysis:
 - Determine the initial reaction velocity for each concentration of **TKB245**.
 - Plot the percentage of inhibition against the logarithm of the **TKB245** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Antiviral Assay (VeroE6 cells)

This assay evaluates the efficacy of **TKB245** in inhibiting SARS-CoV-2 replication in a cellular context.



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Caption: Workflow for Cell-Based Antiviral Assay.

Protocol:

- Cell Culture:
 - Seed VeroE6 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment and Infection:
 - Prepare serial dilutions of **TKB245** in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **TKB245**.
 - Incubate the plates for 1-2 hours.
 - Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation and Endpoint Measurement:
 - Incubate the infected plates for 48-72 hours at 37°C with 5% CO₂.
 - Assess the antiviral activity by one of the following methods:
 - Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the reduction in virus-induced cell death.
 - Viral RNA Quantification: Isolate RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the amount of viral RNA.
- Cytotoxicity Assay:
 - In a parallel plate with uninfected cells, treat with the same serial dilutions of **TKB245**.
 - After the same incubation period, assess cell viability to determine the 50% cytotoxic concentration (CC₅₀).

- Data Analysis:
 - Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log-concentration of **TKB245**.
 - Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Conclusion

TKB245 is a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. Its low nanomolar in vitro and cellular inhibitory activity, coupled with favorable pharmacokinetic properties in preclinical models, underscore its potential as a therapeutic candidate for COVID-19. The high selectivity for the viral Mpro and low cytotoxicity in human cell lines suggest a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on **TKB245** and other Mpro inhibitors.

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References

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